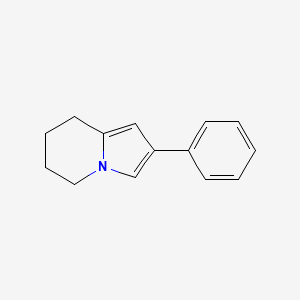

2-Phenyl-5,6,7,8-tetrahydroindolizine

Description

Properties

IUPAC Name |

2-phenyl-5,6,7,8-tetrahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-12(7-3-1)13-10-14-8-4-5-9-15(14)11-13/h1-3,6-7,10-11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEZCLGPJYDIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(C=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567222 | |

| Record name | 2-Phenyl-5,6,7,8-tetrahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142439-15-4 | |

| Record name | 2-Phenyl-5,6,7,8-tetrahydroindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-5,6,7,8-tetrahydroindolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Design and Substrate Scope

A palladium(II)-mediated arylation protocol enables the direct introduction of aryl groups at the C3 position of 8-oxo-5,6,7,8-tetrahydroindolizine. By substituting the oxo group with hydrogenation or alternative reducing agents, this method may be adapted to yield 2-phenyl derivatives. Key reactants include:

-

Aryl halides : Electron-deficient and electron-rich aryl bromides/iodides (e.g., 4-bromotoluene, 1-iodonaphthalene).

-

Catalytic system : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%) in dimethylformamide (DMF) at 110°C.

Yields for 3-aryl-8-oxo analogs range from 70% to 98%, suggesting high efficiency for analogous substrates.

Reaction Optimization and Conditions

Catalyst and Ligand Screening

Optimal performance is achieved with Pd(OAc)₂ and monodentate phosphine ligands. Bidentate ligands (e.g., dppf) reduce reactivity due to steric hindrance. A representative screening is summarized below:

| Catalyst | Ligand | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 92 | 110 |

| PdCl₂ | PPh₃ | 78 | 110 |

| Pd(OAc)₂ | dppf | 45 | 110 |

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the palladium intermediate. Nonpolar solvents (toluene, THF) result in incomplete conversion. Potassium carbonate outperforms weaker bases (e.g., NaOAc) by facilitating deprotonation of the tetrahydroindolizine core.

Mechanistic Insights

Electrophilic Aromatic Substitution Pathway

Kinetic and isotopic labeling studies support an electrophilic substitution mechanism. The palladium catalyst generates a π-arene complex, followed by regioselective C–H bond activation at the C3 position. Subsequent transmetalation with the aryl halide and reductive elimination yield the coupled product.

Computational Validation

Alternative Synthetic Routes

Reductive Modification of 8-Oxo Derivatives

Hydrogenation of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines using Pd/C (10 atm H₂, ethanol, 60°C) reduces the ketone to a methylene group, yielding 3-aryl-5,6,7,8-tetrahydroindolizines. This two-step approach could theoretically produce 2-phenyl analogs if the oxo precursor is accessible.

Cyclization Strategies

Although excluded sources describe cyclization of pyridinium salts, peer-reviewed alternatives include:

-

Intramolecular Heck reactions : Palladium-mediated cyclization of alkenyl-substituted pyrrolidines.

-

Acid-catalyzed ring closure : Employing Brønsted acids (H₂SO₄, polyphosphoric acid) to form the indolizine core.

These methods remain underexplored for 2-phenyl derivatives but warrant further investigation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Pd-catalyzed arylation | High regioselectivity, scalability | Requires prefunctionalized substrates | 70–98 |

| Reductive hydrogenation | Simple post-modification | Dependent on oxo precursor synthesis | 50–75 |

| Cyclization | Atom economy | Limited substrate scope | 30–60 |

Synthetic efficiency is influenced by substrate availability and positional selectivity.

Experimental Protocols

Representative Procedure for Palladium-Catalyzed Arylation

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydroindolizine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro or fully saturated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include substituted indolizine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

Chemical Properties and Structure

2-Phenyl-5,6,7,8-tetrahydroindolizine has a molecular formula of and a molecular weight of approximately 209.29 g/mol. Its structural characteristics allow it to interact with biological systems effectively, making it a subject of interest for drug development.

Medicinal Applications

1. Anticancer Activity

The primary application of this compound is its anticancer properties. Several studies have highlighted its efficacy against various cancer cell lines:

- Case Study: Anticancer Screening

- A study evaluated the anticancer activity of derivatives of this compound against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. The most potent derivatives exhibited half-maximal inhibitory concentration (IC50) values ranging from 6.02 to 13.87 μM against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6d | HepG-2 | 7.97 |

| 6d | HCT-116 | 9.49 |

| 6d | MCF-7 | 13.87 |

| 6o | HepG-2 | 6.02 |

| 6o | HCT-116 | 5.84 |

| 6o | MCF-7 | 8.89 |

2. Mechanism of Action

The anticancer effects are attributed to the compound’s ability to inhibit key proteins involved in cancer cell proliferation:

- Epidermal Growth Factor Receptor Inhibition : The derivative compound demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) with an IC50 value of 62 nM .

- Cyclin-dependent Kinase Inhibition : Another derivative showed an IC50 value of 118 nM against cyclin-dependent kinase (CDK2), indicating its potential role in regulating cell cycle progression .

Other Biological Activities

1. Antimicrobial Properties

Research has also explored the antimicrobial activities of indolizine derivatives. Compounds derived from this compound have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

2. Neuroprotective Effects

Emerging studies indicate that certain derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. These effects are likely due to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress .

Synthetic Approaches

The synthesis of this compound and its derivatives involves several methodologies:

- Cyclization Reactions : Various cyclization strategies have been employed to construct the indolizine framework efficiently.

- Functionalization : Post-synthetic modifications allow for the introduction of diverse functional groups that enhance biological activity.

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroindolizine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The compound may target enzymes or receptors involved in cell growth and survival .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Phenyl-THI

Key Observations :

- Substituent Position : The position of aryl groups (e.g., 2-phenyl vs. 3-aryl in 8-oxo-THI) significantly impacts electronic properties and binding affinity .

- Ring Saturation : Fully saturated THI derivatives (e.g., 2-Phenyl-THI) exhibit greater conformational flexibility than partially unsaturated analogues like dihydroindolizines .

- Heteroatom Variations: Replacing the pyrrole nitrogen with additional heteroatoms (e.g., in tetrahydroquinoxaline) alters receptor selectivity .

Key Observations :

- Catalyst Efficiency : Palladium catalysts enable regioselective arylations (e.g., 3-aryl-THI derivatives) but require optimized conditions to avoid over-reduction .

- Challenges in Ketone Formation : Introducing oxo-groups (e.g., 8-oxo-THI) often necessitates multistep protocols, reducing overall yields .

Table 3: Pharmacological Profiles

Key Observations :

- Receptor Specificity: 2-Phenyl-THI’s phenyl group enhances hydrophobic interactions with purinoceptors, whereas 8-oxo derivatives target hormone receptors .

- Natural vs. Synthetic : Natural THI alkaloids (e.g., polygonatines) show potent antitumor activity but lack synthetic scalability compared to aryl-THI derivatives .

Physicochemical Properties

Biological Activity

2-Phenyl-5,6,7,8-tetrahydroindolizine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The structure of this compound features a fused indolizine ring system, which contributes to its unique biological properties. The compound can be synthesized through various methods, including the cyclization of pyridinium salts with triethylamine and 2-ethynyl-4,6-dimethoxy-1,3,5-triazine. This process often leads to spontaneous aromatization under specific conditions.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound's mechanism involves targeting specific enzymes and receptors associated with cell growth and survival. For instance, a study demonstrated that this compound could significantly reduce the viability of cancer cells in vitro by disrupting the cell cycle .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . It has shown effectiveness against several bacterial strains and fungi. One study reported that derivatives of this compound displayed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

P2X1 Purinergic Receptor Antagonism

Another significant area of research is the compound's role as a P2X1 purinergic receptor antagonist . In studies involving isolated rat vas deferens preparations, modifications on the phenyl moiety enhanced its antagonistic effects on P2X1 receptors. This suggests potential applications in developing non-hormonal male contraceptives by inhibiting sperm transport mechanisms .

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Cell Cycle Interference : The compound disrupts normal cell cycle progression in cancer cells.

- Receptor Modulation : It modulates purinergic signaling pathways by antagonizing P2X1 receptors.

- Enzyme Inhibition : It inhibits specific enzymes involved in cellular proliferation and survival.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-phenyl-5,6,7,8-tetrahydroindolizine, and how are the products characterized?

- Answer: A common approach involves palladium-catalyzed arylation and heteroatom insertion. For example, 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines (e.g., 3-phenyl derivatives) are synthesized using aryl halides and 6,7-dihydroindolizin-8(5H)-one, achieving yields of 70–98% . Post-synthesis, characterization includes H/C NMR, IR spectroscopy, and HRMS to confirm molecular structure and purity. Crystallization and X-ray diffraction are used for structural validation, with R-factors ≤0.065 and wR ≤0.157 for refined models .

Q. What structural features define the crystal lattice of this compound derivatives?

- Answer: X-ray crystallography reveals a planar imidazo[2,1-b][1,3]benzothiazole core with a half-chair conformation for the fused tetrahydrohexane ring. The phenyl substituent is twisted by 16.96–22.89° relative to the core. Unit cell parameters include Å, Å, Å, and , with a space group . Hydrogen atoms are modeled at calculated positions with .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in tetrahydroindolizine synthesis?

- Answer: Regioselectivity is controlled by catalyst choice and substrate design. For example, ruthenium-catalyzed C–H activation favors 5,6,7,8-tetrahydroindolizine derivatives over dihydropyrrolizines due to thermodynamic stability, as confirmed by DFT calculations . Alternative methods, like 1,1,2-trifunctionalization of alkynes, avoid toxic metals and improve regioselectivity (>90% yield) by leveraging sulfone intermediates .

Q. What challenges arise in synthesizing 5,6,7,8-tetrahydroindolizinones, and how are they addressed?

- Answer: Direct partial hydrogenation of indolizines to tetrahydroindolizinones is rarely successful due to over-reduction. Instead, Friedel–Crafts acylation or heteroatom insertion (e.g., using 2-bromo-1-phenylethanone) provides access to 8-oxo derivatives. These methods achieve moderate yields (50–70%) but require careful optimization of acid catalysts and solvent polarity .

Q. How do structural modifications impact biological activity in tetrahydroindolizine derivatives?

- Answer: Nitro-substituted derivatives (e.g., 1-[(methylsulfonyl)methyl]-2-nitro-5,6,7,8-tetrahydroindolizine) exhibit mixed inhibition of α-glucosidase (), outperforming acarbose by 25-fold. Activity correlates with electron-withdrawing groups enhancing enzyme–ligand interactions, as shown by kinetic assays and docking studies . In contrast, thiazole-fused derivatives show cytotoxicity in cancer cell lines via apoptosis induction, linked to sulfone group interactions with cellular pathways .

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data for tetrahydroindolizines?

- Answer: Discrepancies between NMR-predicted conformers and X-ray structures (e.g., phenyl ring torsion angles) are resolved using variable-temperature NMR and DFT geometry optimization. For example, dynamic NMR analysis of 3-aryl derivatives identifies rotational barriers (~12 kcal/mol) that explain crystallographic rigidity .

Methodological Considerations

- Synthetic Optimization: Use Pd(OAc)/PPh systems for arylations to minimize side reactions (e.g., dehalogenation) .

- Crystallographic Refinement: Apply SHELXL for high-resolution refinement, with and to ensure data accuracy .

- Biological Assays: Prioritize mixed-model kinetics (e.g., Lineweaver–Burk plots) for enzyme inhibition studies to distinguish competitive vs. non-competitive binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.